Allyltriethylammonium bromide
Overview
Description
Allyltriethylammonium bromide (ATEB) is a quaternary ammonium salt that has been widely used in various scientific research applications. It is a versatile reagent that can be used as a phase-transfer catalyst, an organic synthesis intermediate, and a surfactant.
Scientific Research Applications
Electrochemical Detection Enhancement
Allyltriethylammonium bromide (ATAB) has been used to enhance the electrochemical detection of oxalate. When covalently attached to hydrogen-terminated boron-doped diamond thin films, ATAB-modified surfaces showed up to two times larger anodic current for oxalate oxidation compared to unmodified surfaces. This improvement in electrochemical detection is attributed to the electrostatic interaction between the oxalate anion and the electrode surface, also enhancing the stability of the detection process (Kondo et al., 2008).
Polymerization in Liquid-Crystalline Structures
In the field of polymer science, allyldimethyldodecylammonium bromide, a relative of ATAB, has been studied for its polymerization capabilities within hexagonal and cubic mesophases. The polymerization of this compound in liquid-crystalline structures was investigated using γ-ray irradiation. Notably, the polymerization process maintained the liquid-crystalline structure formed by the non-polymerized monomers, highlighting its potential for creating structured polymeric materials (Rodríguez et al., 1999).
Plant Growth Regulatory Activity
A study on quaternary ammonium derivatives, including compounds similar to ATAB, found that certain derivatives exhibit significant plant growth-retarding activity. For example, 1-allyl-1-(3,7-dimethyloctyl)piperidinium bromide demonstrated comparable growth retardation on Chrysanthemum morifolium to that achieved with higher concentrations of N-dimethylaminosuccinamic acid (daminozide). This suggests potential agricultural applications for ATAB-related compounds in controlling plant growth (Hüppi et al., 2005).
Polymerization and Self-Assembly
Another study explored the phase behavior and polymerization of allyldodecyldimethylammonium bromide (ADAB) and its double-chain analogue in water. These compounds exhibited distinct liquid crystalline phases and demonstrated that the presence of an allyl polymerizable moiety in the head group position reduced the rigidity of the surfactant, increasing solubility. Polymerization in self-assembled systems was achieved, highlighting potential applications in creating novel polymeric structures (McGrath & Drummond, 1996).
Allylation Reaction Mechanisms
Research into the allylation of phenol with allyl bromide in the presence of a quaternary methyl ammonium membrane in a membrane reactor provided insights into the reaction mechanism of such systems. The study combined experimental data and Langmuir–Hinshelwood theory to describe the reaction mechanism and predict the kinetic behavior, offering valuable information for chemical synthesis processes (Wu & Lo, 2005).
Mechanism of Action
Target of Action
Allyltriethylammonium bromide is a type of quaternary ammonium compound Similar compounds, such as alkyltrimethylammonium bromides, are known to interact with bacterial cells , suggesting that Allyltriethylammonium bromide may have similar targets.
Mode of Action
It is known that quaternary ammonium compounds generally act as surfactants . They can disrupt the cell membrane of bacteria, leading to cell lysis
Biochemical Pathways
It is known that quaternary ammonium compounds can disrupt bacterial cell membranes , which could affect various biochemical pathways within these cells.
Result of Action
Allyltriethylammonium bromide, like other quaternary ammonium compounds, is expected to have antimicrobial properties . It may cause cell lysis in bacteria by disrupting their cell membranes . The specific molecular and cellular effects of Allyltriethylammonium bromide’s action require further investigation.
Action Environment
The action of Allyltriethylammonium bromide can be influenced by various environmental factors. For instance, it has been shown that deep eutectic solvents can promote the self-assembly of similar compounds, alkyltrimethylammonium bromides This suggests that the presence of certain solvents can influence the behavior of Allyltriethylammonium bromide
properties
IUPAC Name |
triethyl(prop-2-enyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRVEARQBLPFIP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885449 | |
Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29443-23-0 | |
Record name | Allyltriethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29443-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltriethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Allyltriethylammonium bromide exhibits strong interactions with negatively charged surfaces. For instance, it can be covalently attached to hydrogen-terminated boron-doped diamond (BDD) thin films, effectively creating positively charged electrode surfaces []. This modification significantly enhances the anodic current for oxalate oxidation, highlighting its potential in electrochemical sensing applications. Additionally, ATAB readily modifies sodium montmorillonite through a cation exchange reaction, expanding the interlayer spacing of the clay mineral []. This modification enables the incorporation of polymers like poly(methyl methacrylate) (PMMA), leading to the formation of exfoliated PMMA/MMT nanocomposites with enhanced properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.